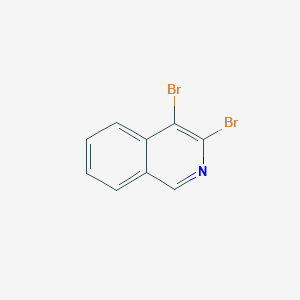

3,4-Dibromoisoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dibromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYCAHPFXWCHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309880 | |

| Record name | 3,4-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36963-44-7 | |

| Record name | 36963-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Dibromoisoquinoline and Its Congeners

Direct Bromination Strategies and Regioselectivity Control

Direct bromination of the isoquinoline (B145761) nucleus presents a straightforward approach to obtaining brominated derivatives. However, controlling the regioselectivity to favor the formation of the desired 3,4-dibromo isomer is a significant challenge.

Bromination of Isoquinoline Precursors

The direct bromination of isoquinoline often leads to a mixture of products. thieme-connect.comresearchgate.net Electrophilic aromatic substitution on the isoquinoline ring is influenced by the nitrogen atom, which deactivates the pyridine (B92270) ring and directs substitution to the benzene (B151609) ring. thieme-connect.comresearchgate.net Common brominating agents used include bromine (Br₂) and N-bromosuccinimide (NBS). thieme-connect.comorgsyn.org For instance, the bromination of isoquinoline with bromine in the presence of a Lewis acid like aluminum chloride can lead to substitution at the 5-position, followed by further bromination at the 8- and then 7-positions. researchgate.net

To achieve bromination at the 3 and 4-positions, starting with a precursor that directs the incoming electrophile to these positions is often necessary. One strategy involves the bromination of N-arylhomophthalimide derivatives. These precursors, which contain an active methylene (B1212753) group, can be reacted with two equivalents of bromine in acetic acid to yield 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)dione derivatives. nih.govnih.govmdpi.com

Another approach involves the use of isoquinolinium salts, generated in situ. The enhanced electrophilicity of the protonated heterocycle can facilitate bromination at specific positions. For example, treating isoquinoline with phenyliodine(III) diacetate (PIDA) and potassium bromide (KBr) in water can lead to the formation of 1,4-dibromoisoquinoline (B189537).

Influence of Reaction Conditions on Dibromoisoquinoline Isomer Formation

The formation of specific dibromoisoquinoline isomers is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, temperature, and the presence of catalysts or additives. thieme-connect.comresearchgate.netsolubilityofthings.comnumberanalytics.com

For the direct bromination of isoquinoline, strict temperature control is crucial for achieving high regioselectivity. orgsyn.org For example, the bromination of isoquinoline in concentrated sulfuric acid with NBS at low temperatures (e.g., -25°C to -18°C) has been shown to selectively produce 5-bromoisoquinoline (B27571) in good yield, minimizing the formation of other isomers. orgsyn.org Altering these conditions can lead to different substitution patterns. For instance, bromination of the aluminum chloride-isoquinoline complex results in a sequence of substitution at the 5-, then 5,8-, and finally 5,7,8-positions. researchgate.net

The choice of acid can also significantly impact the outcome. Bromination of isoquinoline in concentrated sulfuric acid with NBS or in trifluoromethanesulfonic acid (CF₃SO₃H) with N,N'-dibromoisocyanuric acid (DBI) can regioselectively yield 5-bromoisoquinoline. thieme-connect.comresearchgate.net The formation of various isomers is a result of the interplay between the electronic properties of the isoquinoline ring and the specific reaction environment. solubilityofthings.com

Table 1: Influence of Reaction Conditions on Isoquinoline Bromination

| Precursor | Brominating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Isoquinoline | NBS in H₂SO₄ | -22°C to -18°C | 5-Bromoisoquinoline | orgsyn.org |

| Isoquinoline-AlCl₃ complex | Bromine | Not specified | 5-Bromo-, 5,8-Dibromo-, 5,7,8-Tribromoisoquinoline | researchgate.net |

| N-Arylhomophthalimide | Bromine (2 equiv.) in Acetic Acid | Reflux | 2-Aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)dione | nih.govnih.gov |

| Isoquinoline | NBS in CF₃SO₃H | Not specified | 5-Bromoisoquinoline | thieme-connect.comresearchgate.net |

Multi-Step Synthesis Approaches to Positionally Defined Dibromoisoquinolines

To overcome the regioselectivity challenges of direct bromination, multi-step synthetic sequences are often employed to construct the isoquinoline ring with the desired bromine substitution pattern. vapourtec.comyoutube.comyoutube.com

Cyclization Reactions for Isoquinoline Ring Formation

Several classic and modern cyclization reactions are utilized to build the isoquinoline skeleton. These methods often start with appropriately substituted benzene derivatives, allowing for precise placement of functional groups that can later be converted to bromine atoms.

Bischler-Napieralski Reaction: This reaction involves the cyclodehydration of a β-phenylethylamide using a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline. pharmaguideline.comwikipedia.orgorganic-chemistry.org By using a starting phenylethylamine with the desired substitution pattern, one can control the final placement of substituents on the isoquinoline ring.

Pictet-Spengler Reaction: This method involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. pharmaguideline.comwikipedia.orgacs.org Subsequent oxidation yields the aromatic isoquinoline. This approach is particularly useful when electron-donating groups are present on the phenyl ring. pharmaguideline.com

Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinoline by reacting a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.org

Electrophilic Cyclization of Iminoalkynes: A modern approach involves the cyclization of tert-butylimines of o-(1-alkynyl)benzaldehydes in the presence of an electrophile like iodine (I₂) or bromine (Br₂). acs.orgthieme-connect.de This method allows for the synthesis of halogen-containing disubstituted isoquinolines under mild conditions. acs.org A study demonstrated the synthesis of 4-bromo-3-alkylisoquinolines through the cyclization of 2-alkynylbenzaldoximes with bromine, followed by deoxygenation. thieme-connect.dethieme-connect.com

Post-Cyclization Bromination and Functional Group Interconversion

Once the isoquinoline ring system is formed, subsequent bromination or functional group interconversion can be used to introduce bromine atoms at the desired positions. For example, a pre-existing functional group, such as an amino or hydroxyl group, can direct the bromination to a specific position or can be replaced by a bromine atom through reactions like the Sandmeyer reaction.

A patent describes a method for synthesizing 4-isoquinolinecarboxylic acid from 3,4-dibromoisoquinoline, which itself would be prepared through methods like direct bromination of an isoquinoline precursor. google.com This highlights the role of dibromoisoquinolines as intermediates for further functionalization.

Microwave-Assisted Synthesis Protocols for this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of isoquinoline derivatives, including those with bromine substituents.

Microwave irradiation can significantly reduce reaction times in classical cyclization reactions. For instance, the Bischler-Napieralski reaction can be performed under microwave conditions, often in superheated solvents, to facilitate the cyclization of amides to dihydroisoquinolines. organic-chemistry.orgorganic-chemistry.org These can then be oxidized to the corresponding isoquinolines.

Several studies have reported the use of microwave assistance in the synthesis of spiroisoquinoline derivatives starting from 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)diones. nih.govnih.govmdpi.com In these syntheses, the dibromo derivatives are reacted with various binucleophilic reagents. The use of microwave heating has been shown to dramatically reduce reaction times from hours to minutes and significantly increase the yields of the final spiro compounds compared to conventional heating methods. nih.govnih.gov For example, the reaction of a dibromo derivative with o-phenylenediamine (B120857), which took 5 hours under conventional reflux to give a 42% yield, was completed in 15 minutes with an 81% yield under microwave irradiation. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Spiroisoquinoline Derivative

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 5 hours | 42% | nih.gov |

| Microwave Irradiation (140 °C, 500 W) | 15 minutes | 81% | nih.gov |

Furthermore, microwave-assisted protocols have been developed for the one-pot synthesis of 1-fluoroalkyl-3-fluoroisoquinolines, where the presence of a halogen at the 4-position allows for further modifications. rsc.org This demonstrates the potential of microwave chemistry in the efficient construction of complex, functionalized isoquinoline systems.

Green Chemistry Approaches in Dibromoisoquinoline Synthesis

The synthesis of halogenated heterocycles, including this compound, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. In alignment with the principles of sustainable development, the field of green chemistry has spurred the development of more environmentally benign and efficient synthetic protocols. These approaches focus on minimizing waste, avoiding toxic substances, reducing energy consumption, and improving atom economy. For dibromoisoquinoline synthesis, green methodologies primarily target the use of safer brominating agents, alternative energy sources like microwave irradiation, and eco-friendly solvent systems.

Key research findings in this area demonstrate a significant shift away from conventional practices. For instance, the direct use of molecular bromine (Br₂), which is highly toxic and corrosive, is being replaced by safer, in-situ generation methods. nih.gov Similarly, energy-intensive conventional heating is being supplanted by microwave-assisted techniques that dramatically reduce reaction times and often improve yields. nih.govmdpi.com The selection of solvents is also a critical aspect, with a move away from chlorinated solvents towards water, polyethylene (B3416737) glycol (PEG), or bio-based alternatives. researchgate.netinnovareacademics.innih.gov

Microwave-Assisted Synthesis

One of the prominent green chemistry techniques applied to the synthesis of isoquinoline derivatives is the use of microwave irradiation as an energy source. Unlike conventional heating, which relies on slow thermal conduction, microwave heating involves direct and rapid energy transfer to the reacting molecules. This often leads to a significant reduction in reaction times, from hours to minutes, and a considerable increase in product yields. mdpi.com

A comparative study on the synthesis of spiroisoquinoline derivatives, which use dibromoisoquinoline intermediates, highlights the efficiency of microwave-assisted methods. In the synthesis of 2'-(4-Chlorophenyl)-1'H,3H-spiro[benzo[d]oxazole-2,4'-isoquinoline]-1',3'(2'H)-dione, the microwave-assisted approach (Method B) resulted in a 92% yield in just 10 minutes, whereas the conventional heating method (Method A) only produced a 53% yield after a much longer reaction time. nih.gov This demonstrates the potential of microwave technology to make the synthesis of complex isoquinoline structures more efficient and less energy-intensive.

| Compound | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 2'-(p-Tolyl)-1,3-dihydro-1'H-spiro[benzimidazole-2,4'-isoquinoline]-1',3'(2'H)-dione | A (Conventional) | 12-15 h | 45% |

| B (Microwave) | 8 min | 85% | |

| 2'-(4-Chlorophenyl)-1,3-dihydro-1'H-spiro[benzimidazole-2,4'-isoquinoline]-1',3'(2'H)-dione | A (Conventional) | 12-15 h | 48% |

| B (Microwave) | 8 min | 89% | |

| 2'-(p-Tolyl)-1'H,3H-spiro[benzo[d]oxazole-2,4'-isoquinoline]-1',3'(2'H)-dione | A (Conventional) | 10-12 h | 55% |

| B (Microwave) | 10 min | 90% | |

| 2'-(4-Chlorophenyl)-1'H,3H-spiro[benzo[d]oxazole-2,4'-isoquinoline]-1',3'(2'H)-dione | A (Conventional) | 10-12 h | 53% |

| B (Microwave) | 10 min | 92% |

Eco-Friendly Brominating Systems and Solvents

The bromination step is fundamental to the synthesis of this compound. Traditional methods often employ liquid bromine in chlorinated solvents like dichloromethane, which poses significant environmental and health risks. innovareacademics.in Green approaches focus on replacing these hazardous materials.

One effective strategy is the in-situ generation of the brominating species from more benign precursors. For example, a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) can be used, with water as the only byproduct, making the process highly atom-efficient. innovareacademics.in Another method involves generating Br+ in situ from potassium bromide (KBr) using an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst. innovareacademics.in Performing this reaction in a greener solvent such as polyethylene glycol (PEG) further enhances the environmental profile of the synthesis by avoiding volatile and toxic organic solvents. innovareacademics.in

The use of solid, non-hazardous brominating reagents is another important advancement. A patented eco-friendly process for the synthesis of 3,5-dibromo-4-hydroxybenzonitrile utilizes a mixture of alkali metal bromide and bromate (B103136) salts in an aqueous acidic medium. google.com This approach eliminates the need for liquid bromine and organic solvents, proceeds at room temperature without a catalyst, and results in high yields and purity. google.com Such principles are directly transferable to the synthesis of other brominated aromatic compounds, including dibromoisoquinolines.

| Aspect | Conventional Method | Green Alternative |

|---|---|---|

| Brominating Agent | Liquid Bromine (Br₂) | HBr/H₂O₂; KBr/Ceric Ammonium Nitrate; NaBr/NaOCl |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water; Polyethylene Glycol (PEG); 2-Methyltetrahydrofuran (2-MeTHF) |

| Byproducts | Organic Halides | Water, Inorganic Salts |

| Safety | Toxic, corrosive, requires special handling | Safer, easier to handle reagents, often solid or aqueous |

The development of catalyst-free processes in water further represents a significant step towards ideal green synthesis. researchgate.net By leveraging the unique properties of water at different temperatures, some cycloaddition reactions for forming heterocyclic cores can proceed efficiently without the need for transition metal catalysts, simplifying purification and reducing metallic waste. researchgate.net The continuous exploration of such green methodologies is crucial for the sustainable production of this compound and its derivatives for research and industrial applications.

Mechanistic Investigations of Reactions Involving 3,4 Dibromoisoquinoline

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine (B92270) ring of isoquinoline (B145761) is a key transformation. wikipedia.org In the case of di- and tri-halo-substituted isoquinolines, the reaction pathways can be complex, often involving intermediates that lead to rearranged products.

Reactions of aminobromo- and dibromoisoquinolines with potent nucleophiles like potassium amide (KNH₂) in liquid ammonia (B1221849) can lead to significant skeletal rearrangements, including ring opening and ring contraction. researchgate.netresearchgate.net While studies have broadly investigated various isomers, the behavior of 3,4-dibromoisoquinoline is understood within this context. For instance, compounds with a bromine atom at a position alpha to the ring nitrogen have been shown to undergo rapid ring opening to yield products like o-cyanobenzyl cyanide. researchgate.netresearchgate.net

In a related isomer, 4-amino-3-bromoisoquinoline, treatment with KNH₂ results in ring opening to form o-cyanobenzyl isocyanide. researchgate.net Conversely, the isomeric 3-amino-4-bromoisoquinoline undergoes a remarkable ring contraction to produce 1-cyanoisoindole. researchgate.net These transformations are highly dependent on the substitution pattern, which dictates the initial site of nucleophilic attack and the subsequent rearrangement cascade. For dibromoisoquinolines specifically, the primary observed pathway is often nucleophilic substitution of a bromine atom, though the potential for these rearrangement phenomena exists depending on the reaction conditions and the specific isomer. researchgate.net

Table 1: Reactivity of Substituted Bromoisoquinolines with KNH₂ in Liquid NH₃ researchgate.netresearchgate.net

| Substrate | Major Product(s) | Reaction Pathway |

|---|---|---|

| 1-Bromo-3-aminoisoquinoline | o-Cyanobenzyl cyanide | Ring Opening |

| 4-Amino-3-bromoisoquinoline | o-Cyanobenzyl isocyanide | Ring Opening |

| 3-Amino-4-bromoisoquinoline | 1-Cyanoisoindole | Ring Contraction |

The formation of highly reactive didehydroisoquinoline (isoquinolyne) intermediates is a plausible mechanism in reactions of bromoisoquinolines with strong bases like KNH₂. researchgate.net This pathway is analogous to the benzyne (B1209423) mechanism and occurs via an elimination-addition sequence. ncrdsip.com For this compound, elimination of HBr could theoretically lead to a 3-bromo-4,5-didehydroisoquinoline or a 4-bromo-2,3-didehydroisoquinoline intermediate. The subsequent addition of a nucleophile (e.g., the amide ion) to the aryne can occur at two different positions, potentially leading to a mixture of products, including those where the incoming nucleophile is adjacent to the position of the eliminated hydrogen (cine-substitution). researchgate.net

Studies on related systems, such as 3-amino-4-bromoquinoline, show that amination can proceed through a didehydro intermediate, leading to a rearranged substitution product. researchgate.net The precise nature and reactivity of the didehydro intermediate formed from this compound would dictate the final product distribution in such reactions.

Ring Opening and Ring Contraction Phenomena

Oxidative Coupling and Functionalization Mechanisms

Oxidative coupling provides an alternative strategy for forming new bonds by transforming C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govunirioja.es

Hypervalent iodine reagents, such as Dess-Martin periodinane (DMP), are effective oxidants for mediating complex transformations under mild conditions. mdpi.comnih.govfrontiersin.org While not starting with this compound, a notable example is the DMP-mediated oxidative coupling of isoquinoline with benzyl (B1604629) bromide, which produces 2-benzyl-4,4-dibromoisoquinoline-1,3(2H,4H)-dione derivatives. mdpi.comresearchgate.net The mechanism offers insight into the functionalization of the isoquinoline core.

A plausible mechanism for this multi-step process is as follows mdpi.com:

Quaternization: Isoquinoline reacts with benzyl bromide to form a quaternary ammonium (B1175870) salt.

Hydroxylation & Oxidation: The salt is attacked by water, and the resulting hydroxyl intermediate is oxidized by DMP to an enamide.

Bromination: The enamide undergoes a bromophilic attack on a hypervalent iodine-bromide species, which is generated in situ, to yield a 2-benzyl-4-bromoisoquinolinone intermediate.

Second Bromination & Oxidation: This intermediate reacts with another equivalent of the iodine-bromide species and is subsequently attacked by a bromine anion to form a gem-dibromo group at the C-4 position. A final oxidation step yields the isoquinoline-1,3-dione product.

This mechanism demonstrates how hypervalent iodine reagents can facilitate multiple C-H functionalization and oxidation steps on the isoquinoline ring, including the introduction of bromine atoms. mdpi.com

Table 2: Selected Products from DMP-Mediated Oxidative Coupling of Isoquinoline and Benzyl Bromides mdpi.com

| Benzyl Bromide Substituent | Product | Yield (%) |

|---|---|---|

| 3-Methyl | 4,4-Dibromo-2-(3-methylbenzyl)isoquinoline-1,3(2H,4H)-dione | 95 |

| 3-Bromo | 4,4-Dibromo-2-(3-bromobenzyl)isoquinoline-1,3(2H,4H)-dione | 93 |

| 4-Nitro | 4,4-Dibromo-2-(4-nitrobenzyl)isoquinoline-1,3(2H,4H)-dione | 94 |

Direct C-H bond functionalization is a powerful tool for modifying complex molecules without requiring pre-existing functional groups. nih.govrutgers.edumt.com For a substrate like this compound, the key challenge is achieving selective functionalization of a C-H bond over the more reactive C-Br bonds. Strategies to achieve this often rely on directing groups or specialized catalysts that can differentiate between various C-H bonds based on their electronic properties or steric accessibility. nih.goveuropa.eu

While specific studies on C-H functionalization of this compound are not widely reported, general principles can be applied. For instance, transition metal-catalyzed reactions can be guided by a coordinating group on the substrate to activate a specific C-H bond, often at the ortho position. rutgers.edu Alternatively, the inherent electronic properties of the isoquinoline ring could be exploited. The C-1 position, for example, is electronically distinct and often susceptible to functionalization. Developing a catalytic system that favors the activation of a C-H bond over oxidative addition into a C-Br bond is a central goal in this area. nih.gov Such a method would enable the direct introduction of new carbon or heteroatom substituents onto the this compound framework, providing rapid access to more complex derivatives.

Hypervalent Iodine Reagent Mediated Reactions

Palladium-Catalyzed Cross-Coupling Mechanisms with this compound (e.g., Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for constructing C-C bonds. nobelprize.orgyonedalabs.comwikipedia.org In these reactions, an organoboron compound couples with an organic halide in the presence of a palladium catalyst and a base. libretexts.org For a dihalo-substrate like this compound, the reaction offers the potential for selective mono- or di-substitution.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps libretexts.org:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate (Ar-Pd-X). With this compound, this can occur at either the C3-Br or C4-Br bond.

Transmetalation: The organic group (R) from the organoboron reagent (R-B(OR)₂) replaces the halide (X) on the palladium complex. This step is facilitated by a base, which activates the organoboron species.

Reductive Elimination: The two organic fragments (Ar and R) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

A critical aspect of using this compound is the regioselectivity of the first coupling step. Studies on the closely related 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the substitution order is influenced by steric and electronic factors. beilstein-journals.org The C4 position in pyridine systems is often more reactive towards oxidative addition than the C3 position. Therefore, it is plausible that the first Suzuki-Miyaura coupling on this compound would preferentially occur at the C4-Br bond. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to control the selectivity and yield of mono- and di-arylated products. beilstein-journals.orgnih.gov

Table 3: Mechanistic Steps of Suzuki-Miyaura Coupling wikipedia.orglibretexts.org

| Step | Description | Key Species Involved |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | Pd(0), this compound |

| Transmetalation | Transfer of the organic group from boron to palladium. | Ar-Pd(II)-Br complex, Organoboron reagent, Base |

Theoretical Studies of Reaction Energetics and Transition States

Theoretical and computational chemistry provide powerful tools for investigating the intricate details of reaction mechanisms that may be experimentally challenging to observe directly. For reactions involving this compound, computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating reaction pathways, understanding regioselectivity, and characterizing the fleeting structures of transition states. osti.gov These studies map the potential energy surface of a reaction, calculating the relative energies of reactants, intermediates, products, and the transition states that connect them. nih.gov

At its core, a transition state represents a specific, short-lived atomic configuration at a local energy maximum along a reaction coordinate. masterorganicchemistry.com It is an unstable structure, often lasting only for femtoseconds, where chemical bonds are in the process of breaking and forming. masterorganicchemistry.comwikipedia.org The energy difference between the reactants and the transition state is known as the activation energy (ΔG‡ or ΔE‡), a critical factor that governs the rate of a chemical reaction. wikipedia.org Theoretical models allow for the calculation of these activation energies, providing a quantitative basis for predicting which of several possible reaction pathways is most likely to occur. beilstein-journals.org

A significant area where theoretical studies have been applied to compounds structurally related to this compound is in predicting the site-selectivity of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org In a molecule with multiple halogen substituents, like this compound, the catalyst can potentially react at either the C-3 or C-4 position. The preferred reaction site is determined by the pathway with the lower activation energy barrier for the rate-determining step, which is typically the oxidative addition of the palladium catalyst to the carbon-bromine bond. rsc.org

Computational studies on various heteroaryl polyhalides have shown that the intrinsic electrophilicity of the different ring carbons is a key factor controlling this selectivity. rsc.org DFT calculations can model the oxidative addition step for each position, and the resulting energy profiles reveal the kinetic preference. For example, studies on related dihaloquinolines and dihalopyridines have successfully rationalized observed experimental outcomes by comparing the calculated activation energies for oxidative addition at each C-X bond. rsc.org While specific, published energetic data for this compound is scarce, the principles from analogous systems provide a clear framework for its analysis.

The following interactive table illustrates the type of data generated from such theoretical studies to predict reaction outcomes. The values are hypothetical, based on general trends observed in the oxidative addition to similar dihalo-aza-aromatic systems, where different ligands or catalyst ligation states can influence the energetics. rsc.org

Table 1: Hypothetical DFT Calculation Results for the Oxidative Addition Step in Suzuki-Miyaura Coupling of this compound

| Reaction Pathway | Position of C-Br Bond | Calculated Activation Energy (ΔE‡) (kcal/mol) | Predicted Outcome |

| Pathway A (e.g., with PdL2 catalyst) | C-3 | 22.5 | Minor Product |

| Pathway A (e.g., with PdL2 catalyst) | C-4 | 19.8 | Major Product |

| Pathway B (e.g., with PdL catalyst) | C-3 | 18.2 | Major Product |

| Pathway B (e.g., with PdL catalyst) | C-4 | 20.1 | Minor Product |

Note: The data in this table is illustrative and intended to represent the output of theoretical calculations used to predict regioselectivity. Actual values would be determined by specific DFT calculations (e.g., using functionals like B3LYP or wB97X-D) and would depend on the precise ligand, solvent, and basis set used in the model. nih.govq-chem.com

Analysis of the transition state geometries provides further insight. These calculations reveal the bond lengths and angles of the molecule as it contorts to accommodate the approaching catalyst. The transition state with a more stable geometry (i.e., less steric strain, favorable electronic interactions) will have a lower energy. researchgate.net For instance, the insertion of a palladium complex into the C-Br bond involves the formation of partial Pd-C and Pd-Br bonds while the C-Br bond elongates. The relative stability of the transition states for insertion at C-3 versus C-4 dictates the ultimate regiochemical outcome of the functionalization reaction.

Strategic Applications of 3,4 Dibromoisoquinoline in Complex Organic Synthesis

Building Block for Diverse Heterocyclic Systems

The inherent reactivity of the carbon-bromine bonds in 3,4-dibromoisoquinoline makes it an ideal starting point for the synthesis of various heterocyclic compounds. sigmaaldrich.comfluorochem.co.uk These reactions often involve metal-catalyzed cross-coupling, which allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, leading to the formation of more complex ring systems.

While direct use of this compound for spiro-isoquinoline synthesis is not prominently documented, a related precursor, 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)dione, demonstrates the utility of a dibromo-substituted isoquinoline (B145761) core in generating spirocyclic frameworks. nih.govresearchgate.net Spiro compounds, which feature two rings connected by a single common atom, are of significant interest due to their unique three-dimensional structures and potential biological activities. ontosight.ai

In a representative synthetic approach, 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)diones are reacted with various binucleophilic reagents to achieve cyclocondensation. nih.gov For instance, reaction with o-phenylenediamine (B120857) or o-aminophenol in refluxing ethanolic piperidine (B6355638) yields spiro-[benzo[d]imidazole-2,4'-isoquinoline] and spiro[benzo[d]oxazole-2,4'-isoquinoline] derivatives, respectively. nih.gov Similarly, treatment with thiosemicarbazide (B42300) produces spiro[isoquinoline-4,3'- nih.govCurrent time information in Bangalore, IN.mdpi.comtriazolidine] derivatives. nih.gov The use of microwave-assisted conditions has been shown to significantly improve reaction times and yields for these transformations. nih.govmdpi.com

Table 1: Synthesis of Spiro-Isoquinoline Derivatives from 2-Aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)diones

| Starting Material | Reagent | Product Type | Yield (Microwave) |

| 2-Aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)dione | o-Phenylenediamine | Spiro-[benzo[d]imidazole-2,4'-isoquinoline] | Not specified |

| 2-Aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)dione | o-Aminophenol | Spiro-[benzo[d]oxazole-2,4'-isoquinoline] | 85% researchgate.net |

| 2-Aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)dione | Thiosemicarbazide | Spiro[isoquinoline-4,3'- nih.govCurrent time information in Bangalore, IN.mdpi.comtriazolidine] | 94% nih.gov |

The development of synthetic methods for constructing fused polycyclic nitrogen heterocycles is a significant area of organic chemistry, as these scaffolds are present in numerous natural products and pharmaceuticals. nih.govnih.govrsc.org Tandem reactions, such as benzannulation followed by ring-closing metathesis, provide an efficient pathway to highly substituted benzofused nitrogen heterocycles like dihydroquinolines and benzazepines. nih.gov Radical-mediated tandem cyclizations have also emerged as a powerful tool for building complex nitrogen-containing ring systems, including seven-membered heterocycles. sioc-journal.cn While specific examples detailing the direct use of this compound in these particular tandem strategies are not extensively covered in the provided results, its structure is well-suited for such transformations. The two bromine atoms provide handles for sequential cross-coupling reactions to build up the necessary framework for subsequent cyclization, leading to the formation of novel fused polycyclic systems.

Spiro-Isoquinoline Derivative Synthesis

Precursor for Advanced Pharmaceutical Intermediates

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal chemistry and are found in a vast number of pharmaceuticals. openmedicinalchemistryjournal.com Isoquinoline derivatives, for instance, are core structures in many biologically active molecules. The ability to functionalize the isoquinoline scaffold at specific positions is crucial for drug design and development.

This compound serves as a key intermediate, or precursor, in the synthesis of more complex molecules with potential therapeutic applications. unodc.orgdrugsandalcohol.iehpra.ie The bromine atoms can be selectively replaced through various chemical reactions, allowing for the introduction of diverse functional groups necessary for biological activity. For example, site-selective Suzuki-Miyaura coupling reactions can be performed on dibrominated heteroaromatic compounds, enabling the controlled installation of aryl or other organic fragments. scispace.com This strategic functionalization is a cornerstone of modern drug discovery, allowing chemists to systematically modify a lead compound to optimize its efficacy and pharmacokinetic properties.

Role in Stereoselective Synthesis

Stereoselective synthesis, the ability to produce a specific stereoisomer of a molecule, is of paramount importance in medicinal chemistry, as different stereoisomers can have vastly different biological activities. beilstein-journals.orgmdpi.com While this compound itself is not chiral, it can be a substrate in reactions that create chiral centers.

For example, palladium-catalyzed reactions are known to facilitate the stereoselective synthesis of various isoquinoline derivatives. rsc.org An efficient method has been developed for the stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones through a tandem Heck–Suzuki coupling. rsc.org Although this example does not start from this compound, it highlights a pathway where a related halogenated isoquinoline precursor could be used in stereoselective transformations. The strategic placement of the bromine atoms on the this compound ring offers potential for directed metal catalysis or the introduction of chiral auxiliaries to influence the stereochemical outcome of a reaction, thereby enabling the synthesis of optically pure, complex molecules. rsc.org

Synthesis of Luminescent and Photochromic Materials

The unique electronic properties of the isoquinoline ring system make it an attractive scaffold for the development of functional organic materials. iscientific.orgtroindia.insemanticscholar.org By attaching various chromophoric and fluorophoric groups, it is possible to create molecules with tailored luminescent and photochromic properties.

Photochromic materials are compounds that undergo a reversible change in color upon exposure to light, a process often involving photoisomerization. frontiersin.orgwikipedia.orgolikrom.comymdchem.com this compound can serve as a foundational building block for such materials. The bromine atoms act as versatile handles for introducing photoswitchable units, such as diarylethenes or azobenzenes, via cross-coupling reactions. This allows for the creation of novel isoquinoline-based systems where the absorption or emission properties can be controlled by light.

Luminescent materials, or phosphors, emit light in response to an external energy source. troindia.inrsc.org The synthesis of advanced luminescent materials is a rapidly growing field with applications in displays, sensors, and bio-imaging. iscientific.orgchalcogen.ro The rigid, planar structure of the isoquinoline core can be derivatized using this compound to produce highly conjugated systems that exhibit strong fluorescence or phosphorescence. The ability to precisely functionalize the molecule at two different positions allows for fine-tuning of the electronic structure and, consequently, the emission wavelength and quantum yield of the resulting material.

Exploration of 3,4 Dibromoisoquinoline Scaffolds in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Biologically Active Derivatives

The 3,4-dibromoisoquinoline core is an attractive starting point for the synthesis of biologically active molecules. The carbon-bromine bonds at the C3 and C4 positions are amenable to a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions allow for the introduction of diverse functional groups, which is a cornerstone of modern medicinal chemistry for generating libraries of compounds for biological screening.

Synthetic strategies often involve:

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation with boronic acids) and Buchwald-Hartwig (for C-N bond formation with amines) are powerful tools to functionalize the dibrominated scaffold. By selectively reacting one bromine atom over the other or by substituting both, chemists can create a wide range of aryl, heteroaryl, or amino-substituted isoquinolines.

Nucleophilic Substitution: The electron-deficient nature of the pyridine (B92270) ring in the isoquinoline (B145761) system facilitates the substitution of the bromine atoms by various nucleophiles. This allows for the introduction of alkoxy, aryloxy, or thioether moieties.

While specific studies detailing the biological activities of derivatives synthesized directly from this compound are not extensively documented, the synthetic utility is clear. The design of such derivatives is often guided by the known biological profiles of other substituted isoquinolines. For instance, based on the observed anti-inflammatory and analgesic properties of other 3-bromo-isoquinoline derivatives, similar derivatives from the 3,4-dibromo scaffold could be designed to explore these activities. researchgate.net The goal is to generate structural diversity to identify novel compounds with potent and selective biological effects. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies on this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity, guiding the optimization of lead compounds. For isoquinoline derivatives, SAR studies have revealed key structural features that govern their potency and selectivity against various biological targets.

Although specific SAR data for a series of this compound analogues is limited in publicly available literature, valuable insights can be extrapolated from studies on other brominated and substituted isoquinolines:

Position of Halogen: The location of the halogen atom on the isoquinoline ring is critical. For example, in studies on tetrahydroisoquinolines (THIQs), a 5-bromo substitution was found to confer synergistic activity with the antitubercular drug rifampicin (B610482). frontiersin.org In another series of isoquinoline-5,8-diones, bromination had a variable effect; a comparison between a non-brominated compound and its brominated analogue indicated that the bromine atom could sometimes reduce antibacterial activity against Gram-negative bacteria. rsc.org This highlights the complex role of halogen placement.

Nature of Substituents: The type of group introduced in place of the bromine atoms profoundly impacts activity. For antibacterial isoquinoline-5,8-diones, the introduction of specific arylamino groups at the C7 position and a carboxylate at C4 led to potent activity against Gram-negative bacteria. rsc.org

Aromaticity of the B-ring: The saturation level of the non-benzo ring also influences activity. A comparison of certain isoquinolines with their tetrahydroisoquinoline (THIQ) counterparts suggested that B-ring aromaticity had a limited effect on antimycobacterial activity in some cases, though notable exceptions exist. frontiersin.org

For the this compound scaffold, a systematic SAR study would involve replacing the bromine at C3 and C4 with various substituents to probe the effects on a specific biological target. The data from related compounds suggest that the steric and electronic properties of the substituents at these positions would be critical determinants of activity.

| Compound Series | Structural Variation | Impact on Biological Activity | Reference |

| Tetrahydroisoquinolines (THIQs) | 5-Bromo substitution | Synergistic activity with rifampicin against mycobacteria. | frontiersin.org |

| Isoquinoline-5,8-diones | Bromination at C7 | Negative impact on activity against E. coli in one tested pair. | rsc.org |

| Isoquinoline-5,8-diones | Introduction of specific arylamino groups | Enhanced activity against Gram-negative bacteria. | rsc.org |

Investigation of Antimicrobial and Antitubercular Activities

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The isoquinoline and related quinoline (B57606) scaffolds are well-represented in compounds with antibacterial and antitubercular properties. austinpublishinggroup.comnih.govnih.gov

Antimicrobial Activity: Halogenated isoquinolines have shown promise as antibacterial agents. A study on isoquinoline-5,8-dione (B3342986) derivatives demonstrated that both non-halogenated and brominated amino compounds were effective against clinically important Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. rsc.org Certain derivatives exhibited bactericidal effects with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values as low as 1–2 μg/mL. rsc.org For instance, a monomethoxylated arylamino isoquinoline-dione showed a potent MIC of 4 μg/mL against E. coli. rsc.org These findings suggest that the this compound scaffold could be a valuable starting point for developing new antibacterial agents, particularly against challenging Gram-negative pathogens. Other classes of isoquinolines, such as alkynyl isoquinolines, have also demonstrated broad-spectrum bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Antitubercular Activity: Tuberculosis (TB) remains a major global health threat, and new drugs are urgently needed. There is a growing interest in isoquinolines as potential antitubercular agents. frontiersin.org Studies have identified C-1 substituted isoquinolines that potentiate the activity of existing TB drugs like rifampicin and ethambutol. frontiersin.org Notably, 5-bromo-substituted tetrahydroisoquinolines (THIQs) were found to act synergistically with rifampicin. frontiersin.org While this does not directly involve the 3,4-dibromo isomer, it underscores the potential importance of bromine substitution in the development of adjunctive therapies for TB. The broader class of quinoline derivatives has also been extensively explored, yielding compounds with significant activity against Mycobacterium tuberculosis. mdpi.comnih.gov

| Compound/Series | Target Organism | Activity/MIC (μg/mL) | Finding | Reference |

| Amino-isoquinoline-5,8-dione (9c) | E. coli ATCC 25922 | 1 | Bactericidal activity | rsc.org |

| Bromo-amino-isoquinoline-5,8-dione (10c) | E. coli ATCC 25922 | 4 | Bactericidal activity | rsc.org |

| Amino-isoquinoline-5,8-dione (9d) | P. aeruginosa ATCC 27853 | 2 | Bactericidal activity | rsc.org |

| 5-Bromo-THIQs (e.g., 15, 36) | M. tuberculosis | - | Synergism with rifampicin (2-fold potency increase) | frontiersin.org |

| Isatin-tethered quinoline (Q8b) | M. tuberculosis | 0.06 | Potent anti-tubercular activity | mdpi.com |

Potential in Other Therapeutic Areas (e.g., SARS-CoV-2 Entry Inhibitors)

The versatility of the isoquinoline scaffold extends beyond antimicrobial applications into antiviral research. Since the emergence of the COVID-19 pandemic, significant effort has been directed toward identifying inhibitors of SARS-CoV-2. Several studies have highlighted the potential of isoquinoline derivatives as viral entry inhibitors. researchgate.net

The primary mechanism for SARS-CoV-2 entry into host cells involves the binding of its spike protein's Receptor Binding Domain (RBD) to the human Angiotensin-Converting Enzyme 2 (ACE2) receptor. mdpi.com Molecules that block this interaction are of great therapeutic interest. Research has shown that:

Nitrile-containing isoquinoline derivatives can inhibit SARS-CoV-2 entry by binding to the spike protein RBD, with some compounds showing activity at low micromolar concentrations. nih.gov

Tetrahydropyrazino[2,1-a:5,4-a′]diisoquinoline derivatives have been identified as blockers of the RBD-ACE2 interaction, preventing SARS-CoV-2 entry into host cells with EC50 values in the micromolar range. acs.org

In silico studies have screened libraries of isoquinoline derivatives against the SARS-CoV-2 main protease (Mpro), another key viral target, identifying several promising candidates. benthamdirect.com

Although these studies did not specifically test this compound, they establish the isoquinoline framework as a "privileged scaffold" for the design of SARS-CoV-2 inhibitors. The reactive bromine atoms of this compound provide ideal handles for synthesizing libraries of novel derivatives that could be screened for activity against SARS-CoV-2 targets like the spike protein or viral proteases.

Catalytic Roles and Applications of 3,4 Dibromoisoquinoline Derived Systems

Ligand Design for Transition Metal Catalysis

The importance of ligand design in homogeneous transition metal catalysis is paramount, as the ligand's coordination to the metal center directly influences the catalyst's reactivity, selectivity, and stability. nih.gov 3,4-Dibromoisoquinoline serves as a versatile platform for creating innovative ligands for transition metals, with palladium and copper-catalyzed reactions being prominent areas of application.

Palladium catalysis is a cornerstone of modern organic synthesis, and the development of effective ligands is crucial for expanding its scope and efficiency. nih.govresearchgate.net While direct applications of this compound as a ligand are not extensively documented, its derivatives are instrumental in creating sophisticated ligand architectures. The bromine atoms can be readily displaced or transformed through cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating moieties.

For instance, the development of ligands like Neolephos, a 2,2′-bis(tert-butyl(pyridin-2-yl)phosphanyl)-1,1′-binaphthalene, highlights the importance of tailored phosphine ligands in achieving high selectivity in palladium-catalyzed reactions such as the monocarbonylation of 1,3-diynes. nih.gov The principles of designing such specific ligands can be applied to this compound-derived scaffolds to create catalysts for a range of transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The design of these ligands often focuses on tuning the steric and electronic properties to control the outcome of the catalytic cycle. nih.govchemrxiv.org

Recent advancements have focused on creating palladium catalysts that are not only highly active but also minimize metal leaching into the final products, a critical consideration in pharmaceutical synthesis. mdpi.com The stability of the palladium-ligand complex is key to achieving this, and isoquinoline-based structures can contribute to robust catalyst design. mdpi.com

Table 1: Examples of Ligand Types in Palladium-Catalyzed Reactions

| Ligand Type | Key Features | Potential Application with Isoquinoline (B145761) Core |

| Phosphine Ligands | Tunable steric and electronic properties | Functionalization of the isoquinoline at the 3 and 4 positions with various phosphine groups to control reaction selectivity. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ability, forming stable metal complexes | Synthesis of NHC precursors from this compound for use in cross-coupling reactions. |

| Diamine Ligands | Bidentate coordination, often used in C-N and C-O bond formation | Introduction of amino groups to the isoquinoline scaffold to create chiral or achiral diamine ligands. |

This table is illustrative and based on general principles of ligand design.

Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium-catalyzed reactions for various transformations, including C-N, C-O, and C-C bond formation. beilstein-journals.org Diamine ligands have proven particularly effective in copper-catalyzed cross-coupling reactions, enabling milder reaction conditions and broader substrate scope. nih.govrsc.org

This compound can be functionalized to produce novel diamine ligands. For example, substitution of the bromine atoms with primary or secondary amines would yield bidentate ligands capable of coordinating with copper. The isoquinoline nitrogen itself can also participate in coordination, potentially leading to tridentate ligands with unique catalytic properties. These ligands could find application in Ullmann and Goldberg-type reactions. nih.gov

Furthermore, the integration of photocatalysis with copper catalysis has opened up new avenues for enantioselective coupling reactions. snnu.edu.cn Chiral ligands derived from various scaffolds, including those potentially accessible from this compound, are crucial for achieving high enantioselectivity in these photoinduced processes. snnu.edu.cn

Palladium-Catalyzed Reactions

Organocatalysis Utilizing Isoquinoline Scaffolds

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. researchgate.net Isoquinoline and its derivatives, including those derived from this compound, are recognized as "privileged scaffolds" in the design of organocatalysts. rsc.orgrsc.org These scaffolds are often found in natural products and possess inherent chirality or can be readily modified to induce stereoselectivity.

One prominent application is in the enantioselective dearomatization of isoquinolinium salts, where a chiral counterion or a catalyst facilitates the nucleophilic addition to the aromatic ring, creating complex three-dimensional structures. researchgate.net Additionally, isoquinoline-based scaffolds have been employed in organocatalytic cascade reactions to construct highly functionalized hydroisoquinolines with excellent stereoselectivities. rsc.orgrsc.org These reactions often proceed through mechanisms like trienamine or enamine activation. rsc.org

Table 2: Selected Organocatalytic Reactions Involving Isoquinoline Scaffolds

| Reaction Type | Catalyst Type | Role of Isoquinoline Scaffold | Reference |

| Enantioselective Dearomatization | Chiral Anion-Binding Catalyst (e.g., thiourea (B124793) derivative) | Forms an isoquinolinium salt that is activated for nucleophilic attack. | researchgate.net |

| [4+2]-Cycloaddition Cascade | Prolinol-based Catalyst | Forms part of the resulting hydroisoquinoline product scaffold. | rsc.orgrsc.org |

| Acyl-Mannich Reaction | Proline Derivatives | Isoquinoline is activated for nucleophilic addition of aldehydes. | researchgate.net |

Asymmetric Catalysis with Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Chiral derivatives of this compound hold significant potential for applications in asymmetric catalysis, either as chiral ligands for transition metals or as organocatalysts themselves. mdpi.com

The development of axially chiral isoquinolines, for instance, has provided powerful catalysts and ligands for asymmetric synthesis. acs.org A palladium-catalyzed asymmetric Larock isoquinoline synthesis has been developed to access axially chiral 3,4-disubstituted isoquinolines with high enantiomeric ratios. acs.org This demonstrates a de novo construction of the chiral isoquinoline ring. acs.org

Furthermore, chiral phosphoric acids have been successfully employed as catalysts in the asymmetric aza-Friedel-Crafts reaction of 3,4-dihydroisoquinolines with 1-naphthols, leading to the formation of chiral isoquinoline products. bohrium.com While these examples may not directly start from this compound, they illustrate the potential of the isoquinoline framework in asymmetric catalysis. The bromine atoms on this compound could serve as handles to introduce chiral auxiliaries or catalytic moieties, paving the way for new classes of asymmetric catalysts. The development of chiral tetrahydroisoquinolines (THIQs) through asymmetric reduction is another significant area of research. mdpi.com

Photocatalysis and Energy Conversion Applications

Photocatalysis has emerged as a green and powerful technology for organic synthesis and energy conversion. nih.gov Isoquinoline derivatives have been investigated for their photocatalytic properties. nih.gov An isoquinoline-derived diaryl ketone was designed as an organic photocatalyst with enhanced absorption of visible light, enabling the dehydrogenative cross-coupling of heteroarenes. nih.gov

In the context of energy conversion, the principles of photocatalysis are central. While direct applications of this compound in large-scale energy conversion are not yet established, the fundamental photophysical properties of isoquinoline-based systems are relevant. The development of efficient photocatalysts is a key area of research with implications for processes like water splitting and CO2 reduction. hidenanalytical.com

Isoquinoline-1,3-diones have been synthesized using a photocatalytic proton-coupled electron transfer (PCET) strategy, showcasing the utility of photocatalysis in constructing complex isoquinoline frameworks under mild conditions. acs.org Similarly, visible light and a ruthenium catalyst have been used in a cascade reaction to produce acyl-substituted isoquinolinediones. acs.org These methodologies highlight the growing importance of photocatalysis in accessing diverse isoquinoline derivatives that could have applications in materials science and energy. nih.govrsc.org

Advanced Materials Science Applications of 3,4 Dibromoisoquinoline Derivatives

Precursors for Nitrogen-Doped Carbon Materials

Nitrogen-doped (N-doped) carbon materials are highly sought after for applications in catalysis, energy storage, and electronics due to their modified electronic structure, improved conductivity, and enhanced surface basicity. beilstein-journals.org The bottom-up synthesis of these materials using nitrogen-containing molecular precursors allows for precise control over the final material's properties. Brominated isoquinolines, including isomers like 3,4-dibromoisoquinoline, serve as excellent precursors in this context.

A significant advantage of using brominated isoquinolines is the ability to achieve carbonization at substantially lower temperatures compared to their non-halogenated counterparts. rsc.org The carbonization of isoquinoline (B145761) itself requires high temperatures (around 973 K), which can lead to the undesirable cleavage of C–N bonds and a lower yield of incorporated nitrogen. rsc.orglookchem.com The presence of bromine atoms on the isoquinoline ring, however, lowers the required carbonization temperature to a range of 673–873 K. rsc.orgrsc.org This is because the C-Br bonds are more reactive and facilitate polymerization and cross-linking reactions at lower thermal energies, a critical factor for preserving the nitrogen atoms within the developing carbon lattice.

The type of nitrogen doping in carbon materials is crucial for their function. Pyridinic nitrogen, where a nitrogen atom is located at the edge of a graphene plane and is bonded to two carbon atoms, is particularly desirable for creating active sites in applications like electrocatalysis. rsc.org The use of brominated isoquinolines as precursors provides a strategic route to increase the percentage of pyridinic nitrogen. rsc.orgrsc.org

Research on various brominated isoquinolines has shown that the position and number of bromine substituents influence the final nitrogen configuration. rsc.org For instance, in a study of six different brominated isoquinolines, 1,4-dibromoisoquinoline (B189537) was found to produce the highest percentage of pyridinic nitrogen (65%) when carbonized at 773 K. rsc.orglookchem.com The factors contributing to this enhanced pyridinic nitrogen content include the formation of a more ordered six-membered ring structure during polymerization and the avoidance of side reactions that lead to less desirable nitrogen configurations. rsc.orgchemchart.com This principle of using bromine substitution to direct the formation of pyridinic nitrogen is applicable to this compound, making it a valuable precursor for creating carbon materials with tailored nitrogen active sites.

| Precursor | Carbonization Temperature (K) | Resulting Pyridinic Nitrogen (%) |

|---|---|---|

| Isoquinoline | 973 | 52 |

| 1,4-Dibromoisoquinoline | 773 | 65 |

Low-Temperature Carbonization Strategies

Organic Electronics and Optoelectronic Devices

The isoquinoline scaffold is a valuable component in the design of molecules for organic electronics and optoelectronics. The reactivity of this compound allows it to be incorporated as a key building block into larger, more complex functional molecules, such as photochromic materials and phosphorescent emitters.

Photochromic materials, which undergo reversible transformations between two isomers with different absorption spectra upon light irradiation, are the foundation of optical switches and data storage devices. mdpi.com Diarylethenes are a prominent class of photochromic compounds known for their excellent thermal stability and fatigue resistance. rsc.org

Recent synthetic work has demonstrated that this compound is a direct precursor to novel quinoline-containing diarylethenes. rsc.orgresearchgate.net In one example, a photoswitchable diarylethene was synthesized via a Suzuki-Miyaura coupling reaction between this compound and a 2-methylbenzo[b]thiophene (B72938) pinacol (B44631) boronic ester. rsc.org The resulting molecule exhibits characteristic diarylethene photochromism, switching from a colorless open form to a red-colored closed form upon irradiation with UV light (365 nm). rsc.org This ability to use this compound to construct photoswitchable molecules opens avenues for developing new materials for high-density optical storage and molecular logic gates. rsc.orgmdpi.com

The incorporation of heavy atoms like bromine into organic molecules is a well-established strategy for promoting phosphorescence. rsc.org This "heavy-atom effect" enhances spin-orbit coupling, which facilitates the normally spin-forbidden intersystem crossing (ISC) from the excited singlet state (S₁) to the excited triplet state (T₁). researchgate.net This process is critical for achieving room temperature phosphorescence (RTP), a phenomenon with applications in bioimaging, sensing, and organic light-emitting diodes (OLEDs).

The diarylethene derivative synthesized from this compound serves as an excellent example of this principle. rsc.orgrsc.org The presence of the bromine atoms inherited from the dibromoisoquinoline precursor is instrumental in enabling RTP. rsc.org This demonstrates a powerful design strategy: using this compound not only to build the core structure of a functional material but also to imbue it with desirable photophysical properties like phosphorescence through the intramolecular heavy-atom effect. rsc.orgpku.edu.cn

| Property | Open Form (1o) | Closed Form (1c) |

|---|---|---|

| Color | Colorless | Red |

| Photocyclization Quantum Yield (Φ_o→c) | 0.33 | N/A |

| Photocycloreversion Quantum Yield (Φ_c→o) | N/A | 0.005 |

| Fluorescence Emission | Blue (Quantum Yield: 0.04) | Red (Quantum Yield: 0.21) |

| Phosphorescence | Exhibits Room Temperature Phosphorescence (RTP) |

Photochromic Materials (e.g., Diarylethenes)

Functional Materials for Sensing Applications

The unique properties of materials derived from this compound also make them suitable for use in chemical sensors. mdpi.comnih.govchemistryworld.com This is realized both through the isoquinoline moiety itself and through the advanced carbon materials produced from it.

Quinoline (B57606) and its derivatives are known to form complexes with metal ions, which can alter their fluorescence properties, a mechanism widely used for developing fluorescent sensors. mdpi.com A recent sensor for Fe³⁺ was developed based on a quinoline derivative, demonstrating high selectivity and sensitivity. mdpi.com The 3,4-dibromo functionality provides a synthetic handle to attach such derivatives to other structures or surfaces for sensor fabrication.

Furthermore, the N-doped carbon materials synthesized from this compound precursors are promising for sensing applications. rsc.org Nitrogen doping creates defects and introduces electron-rich sites on the carbon surface that can enhance the adsorption and detection of various analytes. rsc.org For example, N-doped carbon materials have been successfully employed as chemoresistive sensors for chemical vapors like toluene (B28343) and ammonia (B1221849), and as fluorescent probes for detecting metal ions such as Hg²⁺ and Cu²⁺ in water. rsc.orgrsc.orgnih.gov By serving as a precursor to these N-doped carbon sensors, this compound plays a foundational role in the development of next-generation sensing devices for environmental monitoring and biomedical diagnostics. nih.govmdpi.com

Future Research Directions and Emerging Paradigms

Sustainable Synthesis of 3,4-Dibromoisoquinoline

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, with a significant push towards developing environmentally benign and economically viable processes. Traditional methods for synthesizing isoquinolines often involve harsh reaction conditions, the use of toxic reagents, and low atom economy. ajgreenchem.com Consequently, future research will prioritize the development of sustainable synthetic routes to this compound and its analogs.

Emerging strategies are expected to include:

Catalytic Systems: The use of recyclable and non-toxic catalysts is a cornerstone of sustainable synthesis. rsc.orgajgreenchem.com Research is likely to focus on employing heterogeneous catalysts, such as Nafion® NR50, which can be easily recovered and reused, and exploring transition-metal-free catalytic systems to minimize heavy metal waste. rsc.orgrsc.org The development of novel ruthenium(II)/PEG-400 catalytic systems in biodegradable solvents also presents a promising green approach. ajgreenchem.com

Alternative Energy Sources: Microwave-assisted synthesis has already shown promise in accelerating reaction times and improving yields for isoquinoline (B145761) derivatives. rsc.orgrsc.org Future work will likely expand the use of alternative energy sources like ultrasound and mechanochemistry to drive the synthesis of this compound under solvent-free or minimal-solvent conditions. rsc.org

One-Pot and Multicomponent Reactions: One-pot syntheses and multicomponent reactions (MCRs) are highly efficient as they reduce the number of intermediate purification steps, saving time, solvents, and energy. nih.govmdpi.com The design of novel MCRs for the direct construction of the this compound scaffold from simple and readily available starting materials will be a significant area of investigation.

| Sustainable Synthesis Approach | Key Features | Potential Advantages for this compound |

| Heterogeneous Catalysis | Recyclable catalysts (e.g., Nafion) | Reduced waste, lower cost, simplified purification. rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency, higher yields, potential for solvent-free reactions. rsc.org |

| Multicomponent Reactions (MCRs) | Multiple bonds formed in a single step | High atom economy, reduced waste, operational simplicity. nih.gov |

| Flow Chemistry | Continuous processing, precise control | Enhanced safety, scalability, and reproducibility. |

Broadening the Scope of Reactivity and Functionalization

The two bromine atoms at the C3 and C4 positions of the isoquinoline core make this compound a versatile building block for further chemical transformations. While Suzuki-Miyaura and Stille coupling reactions have been utilized for the functionalization of dihalo-isoquinolines, there is considerable scope to explore a wider range of modern cross-coupling and C-H functionalization reactions. scilit.com

Future research will likely focus on:

Site-Selective Functionalization: Developing methodologies for the selective functionalization of either the C3 or C4 position is crucial for creating a diverse library of derivatives. This could be achieved by exploiting the subtle differences in the electronic and steric environment of the two C-Br bonds. scispace.com

Novel Coupling Partners: Expanding the range of coupling partners beyond boronic acids and organostannanes will be a key area of research. This includes exploring the use of organosilanes, organozinc reagents, and other organometallic species in cross-coupling reactions. tu-dortmund.de

Direct C-H Functionalization: The development of methods for the direct C-H functionalization of the isoquinoline core, while preserving the bromo-substituents for subsequent reactions, would represent a significant advancement in synthetic efficiency. tu-dortmund.de This would allow for the late-stage modification of the molecule, providing rapid access to a wide array of analogs. acs.org

Photoredox and Electrocatalysis: The application of photoredox and electrocatalysis offers new avenues for the functionalization of this compound under mild and controlled conditions. acs.org These techniques can enable transformations that are difficult to achieve using traditional thermal methods.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.gov High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new bioactive molecules. researchoutreach.org

Future directions in this area include:

Library Synthesis: The development of robust and efficient solid-phase or solution-phase combinatorial strategies for the synthesis of large and diverse libraries of this compound derivatives is a primary objective. acs.orggoogle.com This will involve the optimization of reaction conditions to accommodate a wide variety of building blocks.

Fragment-Based Drug Discovery (FBDD): Utilizing this compound as a core fragment in FBDD campaigns could lead to the identification of novel inhibitors for various therapeutic targets. researchoutreach.org This approach involves screening smaller, less complex fragments that can be subsequently optimized into potent drug candidates.

Phenotypic Screening: HTS of this compound libraries against various cell-based assays can uncover unexpected biological activities and new therapeutic applications. For instance, a library of 533 isoquinoline derivatives was screened for antiproliferative activity against ovarian cancer cells. nih.gov

| Technology | Application to this compound | Expected Outcome |

| Combinatorial Chemistry | Synthesis of large, diverse libraries of derivatives. acs.orgnih.gov | Rapid identification of lead compounds with desired properties. |

| High-Throughput Screening (HTS) | Screening of libraries against biological targets. researchoutreach.orgacs.org | Discovery of novel bioactive molecules for drug development. |

| Fragment-Based Drug Discovery (FBDD) | Use as a core fragment for building potent inhibitors. researchoutreach.org | Development of targeted therapies with improved efficacy. |

Advanced Applications in Nanotechnology and Supramolecular Chemistry

The unique electronic and structural properties of the isoquinoline ring system make this compound an attractive candidate for applications in materials science, particularly in nanotechnology and supramolecular chemistry.

Potential future research includes:

Molecular Scaffolds for Nanostructures: The rigid and planar nature of the isoquinoline core can be exploited to construct well-defined nanostructures. Derivatives of this compound could serve as building blocks for molecular wires, switches, and sensors. rsc.org

Supramolecular Assemblies: The non-covalent interactions of the isoquinoline ring, such as π-π stacking and hydrogen bonding, can be utilized to direct the self-assembly of complex supramolecular architectures. wikipedia.org The bromine atoms can also participate in halogen bonding, providing an additional tool for controlling the assembly process.

Functional Materials: Incorporation of this compound derivatives into polymers or other materials could lead to the development of novel materials with tailored optical, electronic, or mechanical properties. nanografi.com For example, quinoline-containing diarylethenes have been investigated for their photoswitchable fluorescence properties. rsc.org

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges the gap between fundamental chemistry, biological evaluation, and materials science. mdpi.com

Key areas for interdisciplinary collaboration include:

Chemical Biology: The synthesis of this compound-based probes and labels will enable the study of biological processes at the molecular level. These tools can be used to investigate protein-ligand interactions, enzyme activity, and cellular signaling pathways.

Medicinal Chemistry and Pharmacology: Close collaboration between synthetic chemists and pharmacologists is essential for the design, synthesis, and evaluation of new therapeutic agents based on the this compound scaffold. nih.gov This includes structure-activity relationship (SAR) studies, in vitro and in vivo testing, and optimization of pharmacokinetic properties.

Materials Science and Engineering: The development of new functional materials based on this compound will require a concerted effort from chemists, physicists, and engineers. sciencexcel.com This includes the characterization of material properties, device fabrication, and performance testing.

The convergence of these disciplines will undoubtedly lead to exciting new discoveries and applications for this versatile chemical compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.